Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18736350
InChI: InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-10-11(7-6-8-16)9-14(15,4)5/h11,16H,6-10H2,1-5H3/t11-/m0/s1
SMILES:
Molecular Formula: C14H27NO3
Molecular Weight: 257.37 g/mol

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18736350

Molecular Formula: C14H27NO3

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate -

Specification

Molecular Formula C14H27NO3
Molecular Weight 257.37 g/mol
IUPAC Name tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-10-11(7-6-8-16)9-14(15,4)5/h11,16H,6-10H2,1-5H3/t11-/m0/s1
Standard InChI Key VTLNXGOQNWRXNK-NSHDSACASA-N
Isomeric SMILES CC1(C[C@@H](CN1C(=O)OC(C)(C)C)CCCO)C
Canonical SMILES CC1(CC(CN1C(=O)OC(C)(C)C)CCCO)C

Introduction

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate is a synthetic organic compound classified as a pyrrolidine derivative. It features a tert-butyl ester group, a 3-hydroxypropyl substituent, and a chiral center at the 4th position of the pyrrolidine ring. These structural attributes make it relevant in organic synthesis and medicinal chemistry.

The compound's molecular formula is C13H25NO3, and its stereochemistry is defined by the (4S) configuration. It is commonly used as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

Synthesis Pathways

The synthesis of tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate typically involves:

  • Starting Materials:

    • A pyrrolidine precursor with a protected amine group.

    • A 3-hydroxypropyl halide for alkylation.

  • Key Steps:

    • Alkylation: The pyrrolidine nitrogen is alkylated using 3-hydroxypropyl bromide or chloride under basic conditions.

    • Esterification: The carboxylic acid group is protected as a tert-butyl ester using tert-butanol and an acid catalyst.

  • Reagents and Conditions:

    • Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Catalyst: p-Toluenesulfonic acid (PTSA) for esterification.

Applications in Research and Industry

Pharmaceutical Intermediates:

  • The compound serves as an intermediate in synthesizing drugs targeting neurological disorders due to its pyrrolidine core.

Chiral Building Block:

  • Its stereochemical purity makes it valuable in asymmetric synthesis for producing enantiomerically pure pharmaceuticals.

Functional Group Versatility:

  • The hydroxyl group enables further functionalization, such as oxidation to aldehydes or acids or conversion to ethers.

Analytical Characterization

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR: Identifies protons on the pyrrolidine ring, hydroxyl group, and tert-butyl moiety.

    • 13C^{13}C NMR: Confirms carbon environments, including the ester carbon and methyl groups.

  • Infrared Spectroscopy (IR):

    • Key peaks include:

      • Ester C=O stretch (~1735 cm1^{-1}).

      • Hydroxyl O-H stretch (~3300 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=243m/z = 243, confirming molecular weight.

Biological Relevance

Although direct biological activity of this compound has not been extensively studied, its structural features suggest potential utility in drug discovery:

  • Hydrophobic tert-butyl group: Enhances membrane permeability.

  • Hydroxyl group: Facilitates hydrogen bonding with biological targets.

  • Pyrrolidine scaffold: Common in bioactive molecules such as neurotransmitter analogs.

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